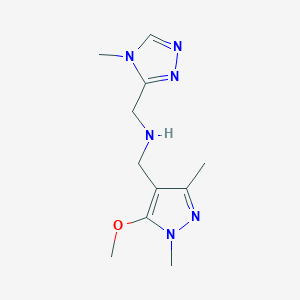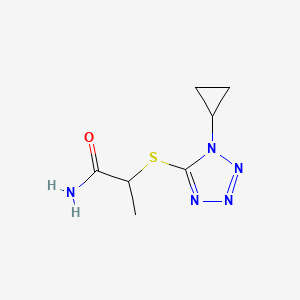
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide is a chemical compound with the molecular formula C7H11N5OS It is known for its unique structure, which includes a cyclopropyl group and a tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide typically involves the reaction of a cyclopropyl-substituted tetrazole with a suitable thiol reagent. One common method involves the deprotonation of a protected 1H-tetrazole using a mixed zinc-magnesium base, followed by a cross-coupling reaction with a thiol . This method is known for its high yield and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet specific requirements. Companies like ChemScene offer bulk manufacturing, sourcing, and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted tetrazole derivatives. These products have diverse applications in different fields of research and industry.
Aplicaciones Científicas De Investigación
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can act as an enzyme inhibitor or modulator of biological pathways, making it useful in biochemical studies.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or antagonist, modulating various signaling pathways. The tetrazole ring plays a crucial role in its biological activity, allowing it to bind to specific enzymes or receptors and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[(1-Cyclopropyl-1H-tetrazol-5-yl)thio]propanoic acid: This compound is structurally similar but contains a carboxylic acid group instead of an amide group.
1-Cyclopropyl-1H-tetrazole-5-thiol: This compound lacks the propanamide moiety and is used as a precursor in the synthesis of various derivatives.
Uniqueness
2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide is unique due to its combination of a cyclopropyl group and a tetrazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H11N5OS |
|---|---|
Peso molecular |
213.26 g/mol |
Nombre IUPAC |
2-(1-cyclopropyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C7H11N5OS/c1-4(6(8)13)14-7-9-10-11-12(7)5-2-3-5/h4-5H,2-3H2,1H3,(H2,8,13) |
Clave InChI |
XVGYHDAIGKFXOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N)SC1=NN=NN1C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bicyclo[3.2.0]heptanylmethanamine](/img/structure/B14915610.png)
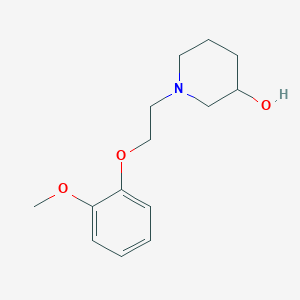
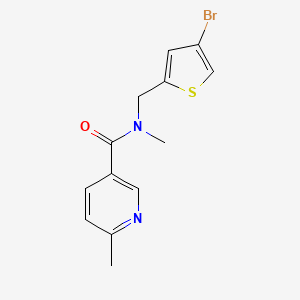
![n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B14915639.png)
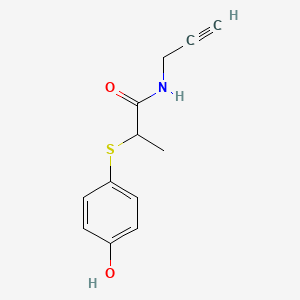
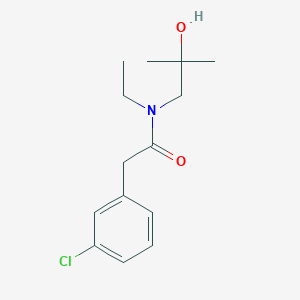

![[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14915665.png)
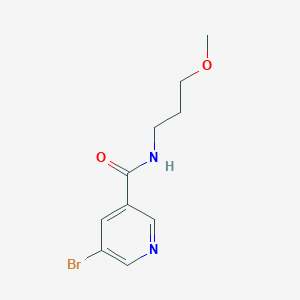
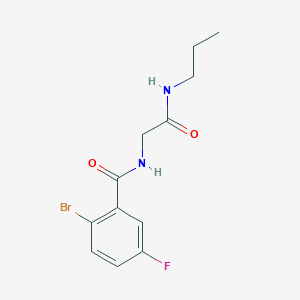
![1-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B14915686.png)

